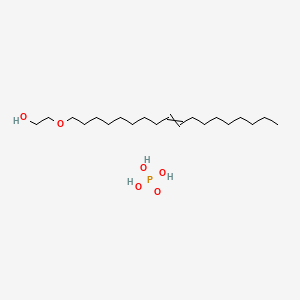
N-Butylbenzamide
Übersicht
Beschreibung
N-Butylbenzamide is a chemical compound with the formula C11H15NO . It is also known by other names such as Butylbenzamide and N-n-Butylbenzamide .
Synthesis Analysis
N-Butylbenzamide can be synthesized through direct condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of N-Butylbenzamide consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3, (H,12,13) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
N-Butylbenzamide serves as an intermediate in the synthesis of various therapeutic agents. Its role in the formation of benzamide derivatives is crucial due to their wide application in pharmaceuticals . These derivatives are integral in the development of drugs with anti-inflammatory, analgesic, and antipyretic properties. The efficient synthesis pathways for benzamides, utilizing green chemistry principles, highlight the importance of N-Butylbenzamide in creating eco-friendly pharmaceuticals .
Paper Industry Applications
In the paper industry, benzamides, including N-Butylbenzamide, are utilized for their chemical properties that contribute to the manufacturing process. They play a role in the synthesis of wet-strength agents, which are additives that improve the durability and strength of paper products, especially when exposed to moisture . This application is vital for producing high-quality paper that can withstand various environmental conditions.
Plastic Production
N-Butylbenzamide is involved in the production of plastics as a chemical intermediate. The synthesis of benzamides is a step in creating certain plastic polymers, which are essential for developing materials with desired properties such as flexibility, toughness, and lower glass transition temperatures. These properties are particularly important for creating bio-based plastics, which are a sustainable alternative to traditional plastics .
Rubber Industry Utilization
The rubber industry benefits from the chemical properties of N-Butylbenzamide. It is used in the synthesis of compounds that enhance the performance of rubber products. The presence of benzamide structures in rubber compounds can influence the material’s flexibility, resilience, and resistance to various environmental factors .
Agricultural Applications
In agriculture, N-Butylbenzamide derivatives have potential applications as intermediates in the synthesis of pesticides and fertilizers. The chemical structure of benzamides allows them to interact with biological systems, potentially leading to the development of novel agrochemicals that can improve crop protection and yield .
Antiplatelet Activity Research
Research into the antiplatelet activity of benzamide derivatives, including N-Butylbenzamide, is significant for developing new therapeutic agents for thrombotic disorders. These compounds have shown potential in inhibiting platelet aggregation, which is a key factor in the prevention of cardiovascular diseases .
Safety and Hazards
Zukünftige Richtungen
Benzamides, including N-Butylbenzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
Wirkmechanismus
Target of Action
N-Butylbenzamide is a chemical compound with the molecular formula C11H15NO The primary targets of N-Butylbenzamide are not explicitly mentioned in the available literature
Mode of Action
Benzamides, a class of compounds to which n-butylbenzamide belongs, are known to interact with their targets through various mechanisms . The interaction of N-Butylbenzamide with its targets and the resulting changes would depend on the specific target and the biochemical context. More detailed studies are needed to elucidate this aspect.
Biochemical Pathways
Benzamides can participate in a variety of biochemical reactions, depending on their specific structure and the biological context
Eigenschaften
IUPAC Name |
N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULSHLTGVOYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182140 | |
| Record name | Benzamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2782-40-3 | |
| Record name | Butylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can N-Butylbenzamide be used to synthesize other compounds?
A1: Yes, N-Butylbenzamide serves as a versatile starting material in organic synthesis. Research has demonstrated its utility in synthesizing diarylmethanols through a two-step process involving a [, ]-Wittig rearrangement with aryl benzyl ethers []. This method tolerates various functional groups like methyl, methoxy, and fluoro, and applies to ortho, meta, and para isomers, highlighting the flexibility of N-Butylbenzamide in chemical transformations.
Q2: How does the structure of N-Butylbenzamide affect its fluorescence properties when attached to β-cyclodextrins?
A2: Studies using isomeric fluorescent β-cyclodextrins modified with N-Butylbenzamide at different positions (ortho, meta, and para) reveal a strong structure-property relationship []. The ortho isomer adopts a butyl-included conformation, whereas the meta and para isomers exhibit phenyl-included conformations. These conformational differences lead to distinct fluorescence behaviors upon binding guest molecules like adamantane carboxylate sodium or deoxycholate sodium, showcasing the importance of N-Butylbenzamide's substitution pattern in dictating supramolecular interactions and fluorescence responses.
Q3: Can N-Butylbenzamide be used to create thermotropic liquid crystalline polymers?
A3: Yes, N-Butylbenzamide plays a crucial role in the synthesis of thermotropic star-block copolymers []. Researchers attached a low molecular weight, acid-functional thermotropic mesogen resembling 4-(4′-methoxybenzoyloxy)-4-n-butylbenzamide to amine-terminated star poly(dimethylsiloxane)s. These copolymers displayed phase separation between the mesogenic blocks and the siloxane cores, leading to the formation of homeotropic phases upon melting. This demonstrates the potential of N-Butylbenzamide-derived mesogens in developing new thermotropic materials.
Q4: What is known about the hydrogen bonding behavior of N-Butylbenzamide?
A5: N-Butylbenzamide, as a representative of N-monosubstituted amides, has been investigated for its hydrogen bonding characteristics using IR and NMR spectroscopy []. While the specific findings are not detailed in the provided abstracts, this research highlights the importance of understanding the intermolecular interactions of N-Butylbenzamide, which can influence its physicochemical properties and reactivity.
Q5: Can N-Butylbenzamide be used to modify proteins?
A6: Although not specifically mentioned in the provided abstracts, a related compound, p-azidosulphonyl-N-butylbenzamide (ASBB), has been explored as a reagent for protein modification, particularly with trypsin []. This suggests potential applications of N-Butylbenzamide derivatives in chemical biology and protein engineering.
Q6: How does N-Butylbenzamide behave in solution?
A7: N-Butylbenzamide's thermodynamic properties in solution have been studied using gas-liquid chromatography []. This type of analysis can provide insights into its solubility, intermolecular interactions with solvents, and other solution-phase behaviors.
Q7: What is the role of N-Butylbenzamide in studying aromatic donor systems?
A8: Infrared spectroscopy has been employed to investigate the interactions between N-Butylbenzamide and aromatic donors []. This research likely focuses on understanding charge-transfer complexes or other interactions involving the aromatic ring of N-Butylbenzamide and electron-rich donor molecules.
Q8: Can N-Butylbenzamide be directly transformed into ketones?
A9: Yes, a novel method utilizing organocerium reagents enables the direct conversion of N-Butylbenzamide and other secondary amides into ketones []. This one-pot reaction, involving activation with trifluoromethanesulfonic anhydride and 2-fluoropyridine, showcases the potential of N-Butylbenzamide as a precursor to valuable ketone derivatives. The reaction exhibits broad functional group tolerance and accommodates diverse organocerium reagents, expanding the synthetic utility of secondary amides like N-Butylbenzamide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)
